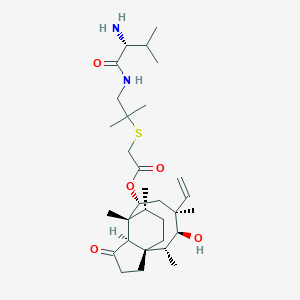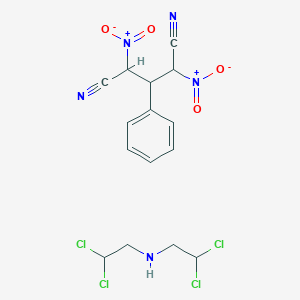
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride, also known as DEPE, is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. This compound is a lipophilic cationic molecule that has been found to interact with various biological systems, making it an important tool for studying biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride is not fully understood, but it is believed to interact with cellular membranes through electrostatic interactions. (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has a positive charge, which allows it to interact with the negatively charged phospholipid head groups of the membrane. This interaction can lead to changes in membrane fluidity, permeability, and structure.
Biochemical and Physiological Effects:
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has been found to have a number of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, modulate mitochondrial function, and affect cellular signaling pathways. In addition, (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride in lab experiments is its ability to interact with cellular membranes, allowing for the study of membrane-related processes. In addition, (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective tool for scientific research.
However, there are also some limitations to using (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride in lab experiments. For example, its lipophilic nature can make it difficult to solubilize in aqueous solutions, which can limit its use in certain experimental settings. In addition, (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has been found to have some cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
Direcciones Futuras
There are a number of future directions for research involving (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride. One potential area of study is the development of new antimicrobial agents based on the structure of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride. In addition, further research is needed to fully understand the mechanism of action of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride and its effects on cellular membranes and signaling pathways. Finally, (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride could be used as a tool for investigating the role of mitochondrial function in various disease states, such as cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride involves the reaction of 2,2-diethoxyacetaldehyde with pyridine in the presence of hydrogen chloride gas. This reaction results in the formation of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride as a white crystalline solid.
Aplicaciones Científicas De Investigación
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has been used in a variety of scientific research applications, including as a transfection agent for introducing DNA into cells, as a fluorescent probe for imaging cellular membranes, and as a tool for studying mitochondrial function. In addition, (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
IUPAC Name |
(2,2-diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-3-14-11(9-12,15-4-2)10-6-5-7-13-8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKETXLJBXGPTOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[NH3+])(C1=C[NH+]=CC=C1)OCC.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)
